8-(3,5-Diethylpyrazol-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Overview
Description
8-(3,5-Diethylpyrazol-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione is 356.19607403 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photovoltaic Applications
A study on a novel electron-withdrawing group and oligothiophene for photovoltaic applications highlighted the development of materials with broad absorption ranges and promising efficiencies for solar energy conversion. This suggests the potential of similar compounds in enhancing photovoltaic device performance (Li et al., 2012).
Metal-Mediated Base Pair Models
Research on metal complexes of pyrazolylpurine derivatives as models for metal-mediated base pairs in DNA showcases the role of such compounds in bioinorganic chemistry, particularly in understanding and designing novel nucleobase interactions and metal coordination (Sinha et al., 2015).
Anticancer and Antimicrobial Activities
Compounds with structural similarities have been evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. This indicates a potential research avenue for the compound in the development of new therapeutic agents. Specifically, certain derivatives have shown considerable activity against various cancer cell lines, highlighting the potential of related compounds in oncological research (Ashour et al., 2012).
Green Chemistry Applications
The use of theophylline as a catalyst in the synthesis of complex organic compounds underlines the potential for using similar purine derivatives in promoting eco-friendly chemical reactions. This research avenue explores solvent-free conditions and alternative energy sources like microwave irradiation to improve reaction efficiency and sustainability (Yazdani-Elah-Abadi et al., 2017).
A2B Adenosine Receptor Antagonists
The development of xanthine derivatives as selective A2B adenosine receptor antagonists for potential therapeutic applications shows the importance of purine analogs in drug development. These compounds offer insights into targeting specific receptors involved in various physiological processes, suggesting similar potential applications for the compound (Elzein et al., 2006).
Future Directions
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-7-12-9-13(8-2)24(20-12)17-19-15-14(23(17)10-11(3)4)16(25)22(6)18(26)21(15)5/h9H,3,7-8,10H2,1-2,4-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYDMYCJIQAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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